

GSK1059615 chemical structure and properties

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Compound of Interest

Compound Name: GSK1059615

Cat. No.: B1672348

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GSK1059615: A Technical Whitepaper

This document provides a comprehensive technical overview of **GSK1059615**, a potent and reversible dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). This guide is intended for researchers, scientists, and professionals in the field of drug development and cancer biology.

Chemical Structure and Properties

GSK1059615 is a synthetic molecule belonging to the thiazolidinone class of compounds. Its chemical structure is characterized by a quinoline ring linked to a pyridine ring and a thiazolidine-2,4-dione moiety.

Chemical Structure:

- IUPAC Name: (5Z)-5-[(4-pyridin-4-ylquinolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione[1]
- SMILES: C1=CC2=NC=CC(=C2C=C1/C=C\3/C(=O)NC(=O)S3)C4=CC=NC=C4[1]
- InChl: InChl=1S/C18H11N3O2S/c22-17-16(24-18(23)21-17)10-11-1-2-15-14(9-11)13(5-8-20-15)12-3-6-19-7-4-12/h1-10H,(H,21,22,23)/b16-10-[1]
- InChlKey: QDITZBLZQQZVEE-YBEGLDIGSA-N[1]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of **GSK1059615**.



Property	Value	Source
Molecular Formula	C18H11N3O2S	[1][2][3]
Molecular Weight	333.36 g/mol	[4][5]
Appearance	Crystalline solid [2]	
Solubility	Insoluble in water and ethanol. Soluble in DMSO (≥8.33 mg/mL with gentle warming) and DMF (2.5 mg/ml).	[6][7][8]
Storage	Store at -20°C as a powder. Stock solutions in DMSO can be stored at -80°C for up to 6 months.	[9][10]

Note: Experimental values for properties such as melting point, pKa, and logP are not readily available in the cited literature.

Mechanism of Action and Biological Activity

GSK1059615 is a highly potent, ATP-competitive, and reversible dual inhibitor of all Class I PI3K isoforms (α , β , δ , and γ) and mTOR.[4][7] The thiazolidinedione ring of **GSK1059615** is believed to interact with the catalytic lysine residue within the ATP-binding pocket of the kinases.[11] By inhibiting the PI3K/Akt/mTOR signaling pathway, **GSK1059615** can induce G1 cell cycle arrest and apoptosis in various cancer cell lines, with particular sensitivity observed in breast tumor cells.[4][11]

Inhibitory Activity:

The inhibitory potency of **GSK1059615** against PI3K isoforms and mTOR is summarized in the table below.



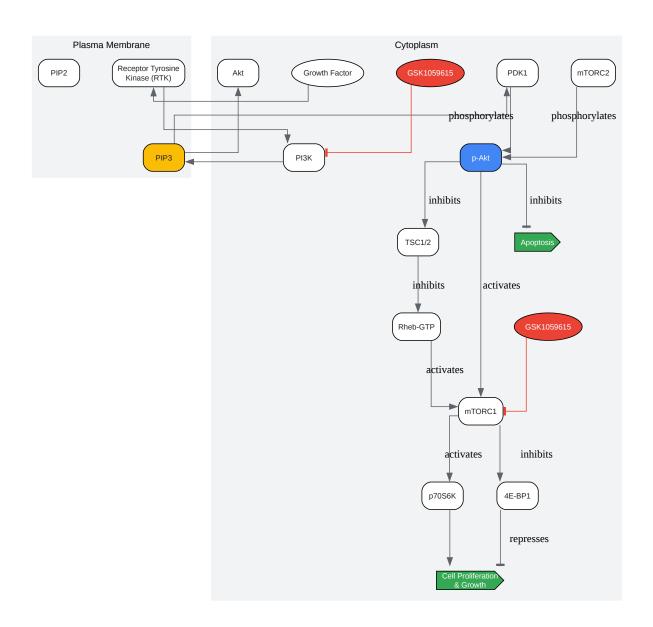
Target	IC ₅₀ (nM)	Kı (nM)	Source
ΡΙ3Κα	0.4	0.42	[4][7]
РІЗКβ	0.6	0.6	[4][7]
ΡΙ3Κδ	2	1.7	[4][7]
РІЗКу	5	0.47	[4][7]
mTOR	12	Not Reported	[4][7]

In cellular assays, **GSK1059615** has been shown to inhibit the phosphorylation of Akt at Ser473 in T47D and BT474 breast cancer cells with an IC₅₀ of 40 nM.[7]

Signaling Pathway

GSK1059615 exerts its biological effects by targeting the critical PI3K/Akt/mTOR signaling cascade, a pathway frequently dysregulated in cancer.[1][4] The diagram below illustrates the canonical PI3K/Akt/mTOR pathway and the points of inhibition by **GSK1059615**.





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Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by GSK1059615.

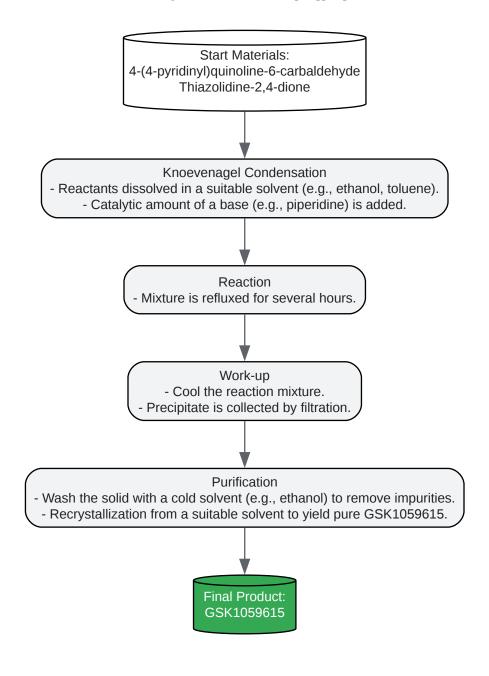


Experimental Protocols

This section details common experimental methodologies used to characterize the activity of **GSK1059615**.

Proposed Synthesis Route

While a specific, detailed synthesis protocol for **GSK1059615** is not readily available in the public domain, a plausible route can be inferred from the general synthesis of 5-arylidene-thiazolidine-2,4-diones via Knoevenagel condensation.[12][13]





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Caption: Proposed workflow for the synthesis of **GSK1059615**.

In Vitro PI3K Inhibition Assay (HTRF)

The following protocol is based on a homogeneous time-resolved fluorescence (HTRF) assay to measure the inhibition of PI3K enzymes.[4][7]

Materials:

- Recombinant PI3K enzymes $(\alpha, \beta, \delta, \gamma)$
- GSK1059615
- PIP2 (substrate)
- ATP
- PI3K Reaction Buffer
- DTT
- Stop Solution
- · Detection Solution
- 384-well low-volume assay plates

Procedure:

- Compound Preparation: Serially dilute GSK1059615 (e.g., 3-fold dilutions) in DMSO.
 Transfer 50 nL of the diluted compound to the assay plate.
- Enzyme Preparation: Prepare the PI3K enzyme solution in reaction buffer supplemented with 5 mM DTT. The final enzyme concentrations are typically around 400 pM for PI3K α and δ , 200 pM for PI3K β , and 1 nM for PI3K γ .



- Pre-incubation: Add 2.5 μ L of the enzyme solution to each well containing the compound. Incubate for 15 minutes at room temperature.
- Reaction Initiation: Add 2.5 μ L of a 2x substrate solution (containing PIP2 and ATP in reaction buffer) to each well. Typical final concentrations are 10 μ M PIP2 and 15-100 μ M ATP. Incubate for 1 hour at room temperature.
- Reaction Quenching: Add 2.5 μL of Stop Solution to each well.
- Detection: Add 2.5 μL of Detection Solution to each well and measure the HTRF signal on a compatible plate reader.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of **GSK1059615** on cancer cell proliferation.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- GSK1059615
- MTT solution (5 mg/mL in PBS)
- DMSO
- 96-well plates

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of GSK1059615 for a
 desired period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).



- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Apoptosis Detection by Western Blot

This protocol describes the detection of apoptosis markers in cells treated with **GSK1059615**.

Materials:

- Cancer cell line of interest
- GSK1059615
- Lysis buffer
- Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Akt, anti-p-Akt)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

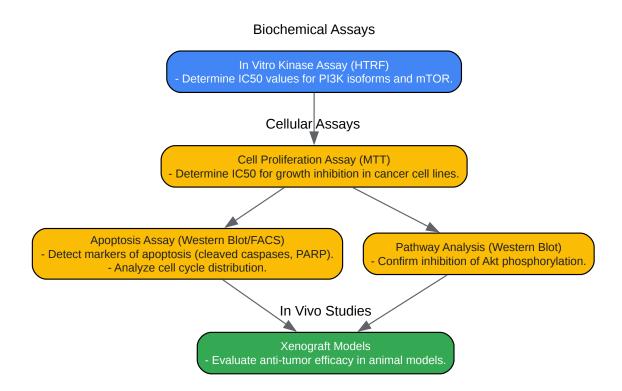
- Cell Treatment and Lysis: Treat cells with GSK1059615 for a specified time. Harvest and lyse the cells in a suitable lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.



 Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of **GSK1059615**.



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Caption: A typical experimental workflow for evaluating GSK1059615.

Conclusion

GSK1059615 is a well-characterized, potent dual inhibitor of PI3K and mTOR with significant anti-proliferative and pro-apoptotic activity in cancer cells. The information and protocols provided in this technical guide offer a solid foundation for researchers investigating the therapeutic potential of targeting the PI3K/Akt/mTOR pathway. While a Phase 1 clinical trial



with **GSK1059615** was terminated, the compound remains a valuable tool for preclinical research in oncology and cell signaling.[14]

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